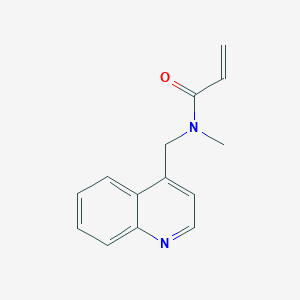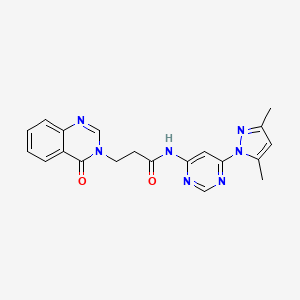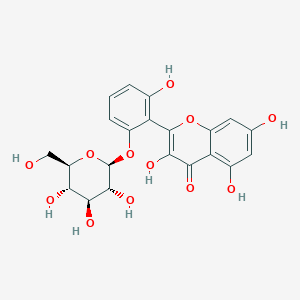![molecular formula C15H14N4OS B2469835 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide CAS No. 1147831-13-7](/img/structure/B2469835.png)
4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound that features both imidazole and thiazole rings, making it a unique and versatile molecule. Imidazole and thiazole are heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the imidazole and thiazole rings followed by their coupling with a benzamide moiety. One common method involves the reaction of 4-(chloromethyl)benzoyl chloride with 1H-imidazole and 5-methyl-1,3-thiazole-2-amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide and thiazole derivatives.
Scientific Research Applications
4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the thiazole ring can interact with hydrophobic pockets in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Thiabendazole: An antihelmintic agent with a thiazole ring.
Uniqueness
4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to the combination of both imidazole and thiazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse biological activities .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-8-17-15(21-11)18-14(20)13-4-2-12(3-5-13)9-19-7-6-16-10-19/h2-8,10H,9H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSTYINGPWKDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2469752.png)

![Methyl 4-[4-({4-[(dimethylamino)sulfonyl]anilino}carbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2469757.png)

![3-cyano-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide](/img/structure/B2469761.png)
![N'-(3,5-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2469762.png)


![2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2469766.png)
![2-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2469767.png)

![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid](/img/structure/B2469771.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/new.no-structure.jpg)
